In Vivo Antitumor Efficacy and Tolerability: 3,4-Dihydroxybenzylamine vs. Dopamine in B16 Melanoma Model
In a direct head-to-head comparative study in (C57BL/6 × DBA/2)F1 mice bearing B16 melanoma, 3,4-dihydroxybenzylamine (DHBA) demonstrated substantially improved tolerability and therapeutic benefit compared to the reference catecholamine dopamine [1]. Daily dosing at 1,000 mg DHBA/kg was better tolerated than dopamine at 400 mg/kg, indicating reduced systemic toxicity despite the higher administered dose [1]. Therapeutic efficacy, measured as lifespan extension, was 70% for DHBA versus 48% for dopamine, representing a 22-percentage-point absolute improvement [1].
| Evidence Dimension | Maximum tolerated daily dose |
|---|---|
| Target Compound Data | 1,000 mg/kg (DHBA) better tolerated |
| Comparator Or Baseline | 400 mg/kg (dopamine) less well tolerated |
| Quantified Difference | DHBA tolerated at 2.5× higher dose than dopamine |
| Conditions | (C57BL/6 × DBA/2)F1 mice, B16 melanoma model |
Why This Matters
Superior in vivo tolerability at higher doses enables more aggressive dosing regimens in preclinical antitumor studies without the dose-limiting toxicity observed with dopamine.
- [1] Wick MM. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma. J Natl Cancer Inst. 1979 Dec;63(6):1465-7. PMID: 292814. View Source
